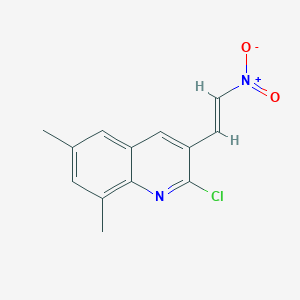
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methyl, and nitrovinyl groups.
Métodos De Preparación
The synthesis of E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro and methyl groups: This step involves electrophilic substitution reactions where chlorine and methyl groups are introduced to the quinoline ring.
Addition of the nitrovinyl group:
Análisis De Reacciones Químicas
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of quinoline derivatives with biological targets.
Medicine: Research into potential therapeutic applications of quinoline derivatives often includes this compound as a reference or starting material.
Mecanismo De Acción
The mechanism of action of E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The chloro, methyl, and nitrovinyl groups may enhance its binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
2-Chloro-6,8-dimethylquinoline: Lacks the nitrovinyl group, which may result in different chemical reactivity and biological activity.
2-Chloro-3-nitroquinoline: Lacks the methyl groups, which may affect its binding properties and overall stability.
6,8-Dimethyl-3-(2-nitro)vinylquinoline: Lacks the chloro group, which may influence its chemical reactivity and interaction with biological targets.
The presence of the chloro, methyl, and nitrovinyl groups in this compound makes it unique and potentially more versatile in various research applications.
Propiedades
Fórmula molecular |
C13H11ClN2O2 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
2-chloro-6,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-9(2)12-11(6-8)7-10(13(14)15-12)3-4-16(17)18/h3-7H,1-2H3/b4-3+ |
Clave InChI |
ZLHXNLJIZFMIMO-ONEGZZNKSA-N |
SMILES isomérico |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


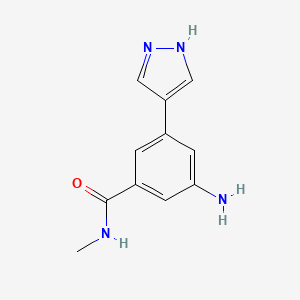
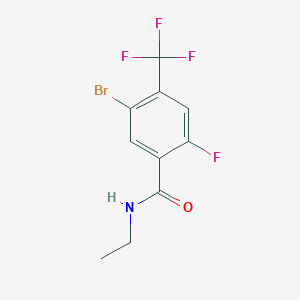


![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)

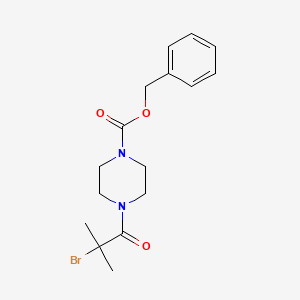
![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
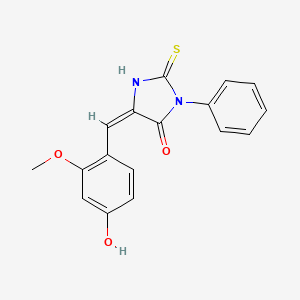
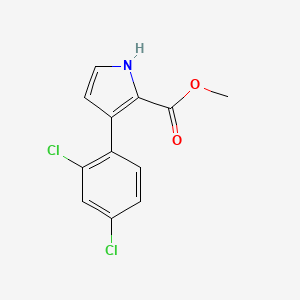

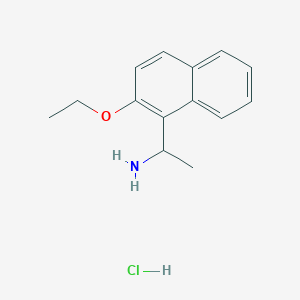
![4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B13724481.png)
![3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13724486.png)
